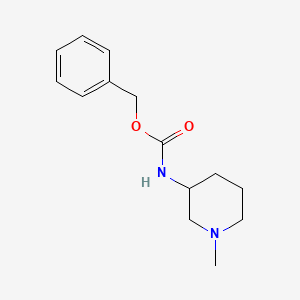

Benzyl (1-methylpiperidin-3-yl)carbamate

Description

BenchChem offers high-quality Benzyl (1-methylpiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (1-methylpiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl N-(1-methylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C14H20N2O2/c1-16-9-5-8-13(10-16)15-14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |

InChI Key |

SLOROVLITRFUFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl (1-methylpiperidin-3-yl)carbamate CAS 1557551-69-5

Technical Whitepaper: Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5)

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring methylated at the N1 position and protected with a benzyloxycarbonyl (Cbz) group at the C3 amine. This compound serves as a stable, orthogonally protected precursor to 1-methylpiperidin-3-amine , a pharmacophore frequently embedded in kinase inhibitors (e.g., JAK inhibitors) and G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of CAS 1557551-69-5, detailing validated synthetic protocols, physicochemical properties, and its strategic utility in drug development workflows.

Chemical Identity & Physicochemical Properties

The compound functions primarily as a "masked" amine. The Cbz group renders the C3-amine inert to nucleophilic attack and basic conditions, allowing chemical modifications elsewhere on the molecule (or on a coupled scaffold) before the amine is liberated via hydrogenolysis.

| Property | Data |

| Chemical Name | Benzyl (1-methylpiperidin-3-yl)carbamate |

| CAS Number | 1557551-69-5 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Structure | Piperidine ring, N-methyl (pos 1), NH-Cbz (pos 3) |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water |

| pKa (Calc) | ~8.5 (Piperidine N), ~12 (Carbamate NH) |

| LogP | ~1.8 – 2.2 (Lipophilic due to benzyl group) |

Synthetic Pathways & Manufacturing Logic

The synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate is typically approached via two primary routes. The choice depends on the availability of starting materials and the desired stereochemistry (racemic vs. enantiopure).

Route A: Direct Protection (Preferred)

This route utilizes commercially available 1-methylpiperidin-3-amine. It is the most direct method, minimizing steps and maximizing yield.

Route B: Reductive Alkylation of Cbz-Intermediate

This route starts with Benzyl piperidin-3-ylcarbamate (N-desmethyl precursor). It is useful when the Cbz-protected scaffold is already in hand or when late-stage methylation is required to tune solubility.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways for CAS 1557551-69-5. Route A is generally preferred for scale-up due to atom economy.

Detailed Experimental Protocols

The following protocols are designed for scientific integrity and reproducibility . They assume standard Schlenk line techniques and analytical grade reagents.

Protocol 1: Synthesis via Cbz-Protection (Route A)

Target Scale: 10 mmol

Materials:

-

1-Methylpiperidin-3-amine (1.14 g, 10 mmol)

-

Benzyl chloroformate (Cbz-Cl) (1.88 g, 11 mmol)

-

Triethylamine (TEA) (2.02 g, 20 mmol) or Na₂CO₃ (aq)

-

Dichloromethane (DCM) (50 mL)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 1-Methylpiperidin-3-amine and DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add TEA dropwise. Ensure the system is under a nitrogen atmosphere to prevent moisture ingress (Cbz-Cl is moisture sensitive).[1]

-

Acylation: Add Benzyl chloroformate dropwise over 20 minutes. The exotherm must be controlled to keep T < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer.[2][1][3] Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying: Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

-

Note: The tertiary amine makes the product basic; pre-treating the silica with 1% TEA can reduce streaking.

-

Protocol 2: Deprotection (Hydrogenolysis)

Usage Context: Liberating the amine for drug coupling.

Procedure:

-

Dissolve Benzyl (1-methylpiperidin-3-yl)carbamate in MeOH or EtOH.

-

Add 10 wt% Pd/C catalyst (10% by mass of substrate).

-

Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–12 hours at RT.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate to yield 1-methylpiperidin-3-amine .[4]

Applications in Drug Discovery

This compound is a vital intermediate for introducing the 3-amino-piperidine motif. This scaffold is prevalent in inhibitors of the Janus Kinase (JAK) family and Dipeptidyl Peptidase-4 (DPP-4).

Pharmacophore Relevance

-

Solubility Modulation: The N-methyl group alters the pKa and lipophilicity compared to the naked piperidine, often improving oral bioavailability (LogD modulation).

-

Stereochemistry: The 3-position is chiral. While CAS 1557551-69-5 is often supplied as a racemate or specific isomer depending on the vendor, the (3R) and (3S) isomers have distinct biological activities. For example, Tofacitinib utilizes a specific chiral piperidine scaffold (though 4-substituted), while Alogliptin uses the (R)-3-aminopiperidine ring.

Visualization: Drug Development Logic

Figure 2: Strategic utilization of the carbamate intermediate in divergent synthesis of kinase inhibitors and GPCR ligands.

Analytical Characterization

To validate the identity of CAS 1557551-69-5, the following spectral data should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.40 (m, 5H, Ar-H) – Benzyl aromatic protons.

-

δ 5.10 (s, 2H, O-CH₂-Ph) – Benzylic methylene.

-

δ 4.80 (br s, 1H, NH) – Carbamate NH.

-

δ 3.80 (br m, 1H, H-3) – Methine proton at C3.

-

δ 2.80–2.20 (m, 4H, Ring protons).

-

δ 2.25 (s, 3H, N-CH₃) – Diagnostic Singlet for N-methyl group.

-

δ 1.50–1.70 (m, 4H, Ring protons).

-

-

LC-MS:

-

Evolving [M+H]⁺ peak at 249.16 m/z .

-

Safety & Handling (E-E-A-T)

-

Hazards: As a carbamate and piperidine derivative, treat as a potential irritant. The free amine precursor is corrosive.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The Cbz group is stable, but the tertiary amine can undergo N-oxidation if exposed to air/light over prolonged periods.

-

Disposal: Dispose of as nitrogen-containing organic hazardous waste.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7446917, (R)-1-methylpiperidin-3-amine. Retrieved from [Link] (Precursor Data).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Cbz protection/deprotection).

-

Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein J. Org. Chem. Retrieved from [Link] (Synthetic Methodology).

Sources

Benzyl N-(1-methylpiperidin-3-yl)carbamate: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Workflows

Executive Summary & Strategic Context

In modern medicinal chemistry and advanced organic synthesis, the precise control of molecular reactivity is paramount. Benzyl N-(1-methylpiperidin-3-yl)carbamate (CAS: 1557551-69-5) serves as a highly versatile, differentially protected diamine building block. By masking the primary exocyclic amine of the 1-methylpiperidin-3-amine scaffold with a benzyloxycarbonyl (Cbz or Z) group, chemists can selectively functionalize the molecule or integrate it into larger active pharmaceutical ingredients (APIs) without triggering unwanted polymerization or side reactions [1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, the mechanistic rationale behind its structural components, and field-proven protocols for its synthesis and downstream deprotection.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Benzyl N-(1-methylpiperidin-3-yl)carbamate is critical for optimizing solvent selection, chromatographic purification, and reaction conditions.

| Property | Value / Description |

| Chemical Name | Benzyl (1-methylpiperidin-3-yl)carbamate |

| CAS Registry Number | 1557551-69-5 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Structural Features | Tertiary amine (piperidine ring), Secondary carbamate |

| Hydrogen Bond Donors | 1 (Carbamate N-H) |

| Hydrogen Bond Acceptors | 3 (Carbamate O's, Piperidine N) |

| Predicted pKa (Base) | ~9.0 (N-methylpiperidine nitrogen) |

| Stereochemistry | Chiral center at C3 (Exists as R and S enantiomers, or racemic) |

Mechanistic Utility & Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific building block is designed the way it is, rather than just knowing its structure. The utility of this compound relies on two synergistic components:

The 1-Methylpiperidine Pharmacophore

The 1-methylpiperidine moiety is a "privileged scaffold" in pharmacology. The tertiary amine possesses a pKa of approximately 9.0, meaning it is predominantly protonated at physiological pH. This protonation serves two purposes:

-

Solubility: It drastically enhances the aqueous solubility of the resulting API.

-

Target Binding: The positively charged nitrogen frequently engages in critical salt-bridge interactions with aspartate or glutamate residues within the transmembrane domains of G-Protein Coupled Receptors (GPCRs) and kinase active sites.

The Cbz (Benzyloxycarbonyl) Protecting Group

Introduced by Bergmann and Zervas, the Cbz group is the enduring guardian of primary amines [1]. It converts the highly nucleophilic primary amine into a resonance-stabilized, non-nucleophilic carbamate.

-

Orthogonality: The Cbz group is highly stable to basic conditions and mildly acidic media [5]. This makes it perfectly orthogonal to acid-labile protecting groups (like Boc) and base-labile groups (like Fmoc), allowing for complex, multi-step peptide or small-molecule synthesis without premature deprotection [4].

-

Cleavage Specificity: It is uniquely cleaved via transition-metal catalyzed hydrogenolysis, leaving other functional groups intact [1].

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring that causality and reaction monitoring are embedded into the workflow.

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol details the N-benzyloxycarbonylation of 1-methylpiperidin-3-amine using Benzyl chloroformate (Cbz-Cl) [2, 3].

Methodology:

-

Dissolution & pH Control: Dissolve 1.0 equivalent of 1-methylpiperidin-3-amine in a 2:1 mixture of THF and Water. Add 2.0 equivalents of Sodium Bicarbonate (NaHCO₃).

-

Causality: The biphasic system ensures the solubility of both the organic amine and the inorganic base. NaHCO₃ acts as an acid scavenger to neutralize the HCl generated during the reaction, strictly maintaining a pH of 8–10 to keep the amine unprotonated and nucleophilic [1].

-

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) [2].

-

Causality: Cbz-Cl is highly reactive and prone to hydrolysis. Cooling to 0 °C suppresses the competitive hydrolysis of the reagent by water, maximizing the yield of the desired carbamate.

-

-

Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation Step: Monitor via Thin Layer Chromatography (TLC). The starting amine is ninhydrin-positive (stains purple/brown) and UV-inactive. The product will be ninhydrin-negative and strongly UV-active (due to the benzyl ring).

-

-

Work-up: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthetic workflow for the benzyloxycarbonylation of 1-methylpiperidin-3-amine.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

Once the building block has been integrated into the target molecule, the Cbz group must be removed to reveal the primary amine.

Methodology:

-

Setup & Inerting: Dissolve the Cbz-protected compound in Methanol. Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

-

Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. The reaction flask must be purged with inert gas (Argon or N₂) prior to catalyst addition to prevent ignition [1].

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2–16 hours.

-

Causality: The Pd catalyst adsorbs the benzyl group and cleaves the C-O bond. The resulting carbamic acid is thermodynamically unstable and spontaneously decarboxylates, driving the reaction forward via Le Chatelier's principle as CO₂ gas escapes [4].

-

-

Validation & Filtration: Monitor via LC-MS. Successful deprotection is indicated by a mass shift of -134 Da (loss of the Cbz group). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate.

Catalytic hydrogenolysis mechanism highlighting spontaneous decarboxylation.

References

- BenchChem.The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.

- Common Organic Chemistry.Benzyl Chloroformate.

- ResearchGate.A Facile Protocol for N-Cbz Protection of Amines in PEG-600.

- National Institutes of Health (PMC).Developing deprotectase biocatalysts for synthesis.

- NIMC / Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis.

A Technical Guide to Benzyl N-(1-methylpiperidin-3-yl)carbamate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of benzyl N-(1-methylpiperidin-3-yl)carbamate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document delineates the molecule's structural characteristics, physicochemical properties, and proposes a detailed, field-proven synthetic protocol. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable methodology. Furthermore, this guide covers in-depth spectroscopic characterization, potential applications as a pharmaceutical intermediate, and essential safety protocols. The content is grounded in authoritative references to ensure scientific integrity and to provide a self-validating framework for laboratory application.

Introduction: The Significance of Piperidine and Carbamate Motifs

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and binding affinity.

The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] It forms a stable carbamate linkage that renders the amine nucleophilicity and basicity inert to a wide range of reaction conditions.[2] This stability, coupled with well-established methods for its selective removal via catalytic hydrogenolysis, makes it an invaluable tool in the multi-step synthesis of complex molecules.[2] Benzyl N-(1-methylpiperidin-3-yl)carbamate combines these two critical motifs, positioning it as a valuable building block for the synthesis of novel chemical entities with therapeutic potential.

Chemical Structure and Physicochemical Properties

Benzyl N-(1-methylpiperidin-3-yl)carbamate is composed of a piperidine ring N-substituted with a methyl group and C3-substituted with a benzyl carbamate-protected amino group.

Molecular Structure

The detailed two-dimensional structure of the molecule is presented below.

Caption: 2D Structure of Benzyl N-(1-methylpiperidin-3-yl)carbamate.

Physicochemical Data

The following table summarizes the key computed and expected physicochemical properties for Benzyl N-(1-methylpiperidin-3-yl)carbamate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |

| Molecular Weight | 248.32 g/mol | Calculated |

| Appearance | White to off-white solid or oil | Predicted based on analogs[3] |

| Boiling Point | >350 °C (Predicted) | Predicted |

| LogP | ~2.1 (Predicted) | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Synthesis and Experimental Protocol

The synthesis of benzyl N-(1-methylpiperidin-3-yl)carbamate is most efficiently achieved through the reaction of its corresponding amine precursor, 1-methylpiperidin-3-amine, with benzyl chloroformate. This is a standard N-protection reaction widely employed in organic synthesis.[2][3]

Synthetic Workflow

The overall synthetic process is a single-step protection reaction. The workflow ensures high yield and purity through controlled reaction conditions and a straightforward purification process.

Caption: Synthetic workflow for Benzyl N-(1-methylpiperidin-3-yl)carbamate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the Cbz-protection of cyclic amines.[3]

Materials:

-

(R/S)-1-Methylpiperidin-3-amine[4]

-

Benzyl chloroformate (Cbz-Cl)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidin-3-amine (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the stirred solution. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary amine for the electrophilic benzyl chloroformate.[3]

-

Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure benzyl N-(1-methylpiperidin-3-yl)carbamate.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Sources

Molecular weight and formula of Benzyl (1-methylpiperidin-3-yl)carbamate

This technical guide details the physicochemical properties, synthesis, and applications of Benzyl (1-methylpiperidin-3-yl)carbamate , a critical intermediate in medicinal chemistry.

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate is a functionalized piperidine derivative widely utilized in drug discovery as a protected amine building block. It features a benzyloxycarbonyl (Cbz) protecting group attached to the exocyclic amine of a 1-methylpiperidin-3-amine core. This molecule serves as a stable precursor for generating chiral or racemic aminopiperidine pharmacophores, which are ubiquitous in kinase inhibitors, GPCR ligands (e.g., muscarinic antagonists), and DPP-4 inhibitors.

Physicochemical Profile

Identity & Composition

The molecule consists of a lipophilic benzyl carbamate tail and a basic N-methylpiperidine head. The carbamate linkage provides orthogonal protection, stable to acidic conditions (e.g., TFA deprotection of Boc groups) but cleavable via hydrogenolysis (

| Property | Data | Notes |

| IUPAC Name | Benzyl | Alternate: Benzyl (1-methyl-3-piperidinyl)carbamate |

| Molecular Formula | Confirmed by structural atom count | |

| Molecular Weight | 248.32 g/mol | Monoisotopic Mass: ~248.15 Da |

| Physical State | Viscous Oil or Low-melting Solid | Isomer dependent; often an oil in crude form |

| Solubility | DCM, MeOH, DMSO, Ethyl Acetate | Sparingly soluble in water (unless protonated) |

| pKa (Calc) | ~8.5 - 9.0 (Piperidine Nitrogen) | Basic center allows for salt formation (HCl, Oxalate) |

Structural Connectivity

The molecule is defined by the linkage of a benzyl chloroformate moiety to the primary amine at the 3-position of the N-methylated piperidine ring.

Figure 1: Structural connectivity of Benzyl (1-methylpiperidin-3-yl)carbamate.

Synthetic Methodology

The synthesis follows a standard Schotten-Baumann reaction or organic base-promoted acylation. The core challenge is managing the basicity of the piperidine nitrogen to prevent quaternary ammonium salt formation, although the primary amine at C3 is significantly more nucleophilic towards the acyl chloride.

Reaction Protocol

Reagents:

-

Substrate: 1-Methylpiperidin-3-amine (CAS 5321-48-2 for racemic).

-

Reagent: Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1).[1]

-

Base: Triethylamine (

) or Sodium Carbonate ( -

Solvent: Dichloromethane (DCM) (anhydrous) or THF/Water mixture.

Step-by-Step Procedure:

-

Preparation: Dissolve 1-methylpiperidin-3-amine (1.0 equiv) in DCM (0.2 M concentration) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (1.5 - 2.0 equiv). Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Benzyl chloroformate (1.05 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent bis-acylation or N-dealkylation side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS (

). -

Workup (Critical for Purity):

-

Quench: Add saturated

. -

Extraction: Extract with DCM (

). -

Wash: Wash combined organics with Brine. Note: Do not wash with strong acid (1M HCl) during the initial phase, as the product (basic amine) will move to the aqueous layer.

-

Purification Strategy: If impurities (benzyl alcohol) are present, extract the product into 1M HCl (aqueous), wash the organic layer (discard), then basify the aqueous layer (pH > 10) and re-extract with DCM. This leverages the basic N-methylpiperidine handle for purification.

-

Synthesis Workflow Diagram

Figure 2: Synthesis workflow for Cbz-protection of 1-methylpiperidin-3-amine.

Applications in Drug Development[4][5]

Medicinal Chemistry Scaffolds

This molecule is a versatile intermediate.[2][3] The 1-methylpiperidin-3-yl moiety is a "privileged structure" in medicinal chemistry, often mimicking the spatial arrangement of proline or serving as a bioisostere for other cyclic amines.

-

Kinase Inhibitors: Used to introduce a solubilizing basic amine tail into an ATP-competitive inhibitor core.

-

GPCR Ligands: The 3-aminopiperidine scaffold is central to somatostatin and opioid receptor ligands. The Cbz group allows the chemist to build the rest of the molecule before revealing the amine for final coupling.

Orthogonal Protection Strategies

In complex synthesis, this molecule allows for orthogonal deprotection :

-

Scenario: A molecule contains both a Boc-protected amine and this Cbz-protected amine.

-

Step 1: Treat with TFA/HCl -> Removes Boc, leaves Cbz intact.

-

Step 2: Treat with

-> Removes Cbz, leaves other functionalities intact.

Safety & Handling

-

Benzyl Chloroformate (Cbz-Cl): Highly toxic, lachrymator, and corrosive. Must be handled in a fume hood. Reacts vigorously with water to release HCl.

-

Piperidines: generally irritants; the N-methyl derivative may have specific neuroactive properties (analogous to nicotine/stimulants) and should be treated as a potential toxicant.

-

Storage: Store the carbamate product at 2-8°C. It is generally stable but can degrade slowly if the amine is protonated by atmospheric acids over long periods.

References

-

PubChem Compound Summary. Benzyl (3R)-piperidin-3-ylcarbamate (Analogous Structure). National Center for Biotechnology Information. Accessed 2026.[4][5] Link

-

BenchChem Technical Protocols. (R)-Benzyl Piperidin-3-ylcarbamate Synthesis and Optimization.Link

-

ChemicalBook. Benzyl chloroformate Properties and Reactions.Link

-

Sigma-Aldrich. Benzyl (3-methylpiperidin-3-yl)carbamate HCl (Isomer Reference).Link

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medchemexpress.com [medchemexpress.com]

Benzyl (1-methylpiperidin-3-yl)carbamate: Technical Guide to Solubility & Solvent Selection

[1][2][3][4][5][6]

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate is a critical chiral intermediate, primarily utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors (e.g., Alogliptin, Linagliptin) for type 2 diabetes management.[1][2][3][4][5] Its physicochemical behavior is defined by a "push-pull" architecture: a lipophilic benzyl carbamate (Cbz) protecting group and a basic, polar 1-methylpiperidine core.[1][2][4][5][6]

This guide provides a definitive technical analysis of its solubility profile. Unlike simple lipophilic compounds, this molecule exhibits pH-dependent solubility switching , a feature that researchers must leverage for efficient extraction and purification.[3][4][5][6]

Part 1: Physicochemical Profile & Solubility Mechanism[1][2][3][4][5][6]

To predict solvent interaction, we must first deconstruct the molecule’s functional groups.[3][4][5][6]

| Property | Value (Approx.) | Structural Implication |

| Molecular Weight | ~248.32 g/mol | Small molecule; kinetics favor rapid dissolution.[1][2][3][4][5][6] |

| LogP (Octanol/Water) | 1.6 – 2.1 | Moderately lipophilic.[3][4][5][6] Prefers organic layers but retains some water affinity due to the amine.[4][5][6] |

| pKa (Piperidine N) | ~9.0 – 9.8 | Critical: The tertiary amine is basic.[3][4][5][6] It accepts protons readily, making the molecule soluble in aqueous acid.[4][5][6] |

| H-Bond Donors | 1 (Carbamate NH) | Capable of donating H-bonds to acceptors like DMSO or MeOH.[1][2][3][4][5][6] |

| H-Bond Acceptors | 3 (C=O, 2x N) | Facilitates solubility in protic solvents.[1][2][3][4][5][6] |

The Solubility Mechanism

The solubility of Benzyl (1-methylpiperidin-3-yl)carbamate is governed by Van der Waals forces (benzyl ring) and Dipole-Dipole interactions (carbamate/piperidine).[1][2][3][4][5][6]

-

In Non-Polar Solvents: The benzyl ring drives solvation, but the polar carbamate/amine limits solubility in strict hydrocarbons (e.g., hexane).[4][5][6]

-

In Polar Aprotic Solvents: The carbamate dipole interacts strongly with DMSO/DMF, leading to high solubility.[4][5][6]

-

In Acidic Media: The piperidine nitrogen protonates (

), effectively converting the oil/solid into a water-soluble salt.[2][3][4][5][6]

Part 2: Solubility Landscape by Solvent Class[1][2][3][4][5]

The following data categorizes solvent compatibility for the free base form of the compound at 25°C.

Chlorinated Solvents (Excellent Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[2][3][4][5][6] -

Solubility:

.[4][5][6] -

Application: These are the primary solvents for synthesis and extraction.[3][4][5][6] The high solubility is due to the polarizability of chlorinated solvents matching the carbamate moiety.[4][5][6]

-

Technical Note: Avoid prolonged storage in chloroform due to potential acidity (HCl formation) which can unintentionally protonate the amine.[4][5][6]

Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).[2][5][6]

-

Solubility:

(DMSO/DMF); Moderate in MeCN.[2][3][4][5][6] -

Application:

Polar Protic Solvents (Good to Moderate Solubility)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[2][3][5][6]

-

Solubility:

.[1][2][3][4][5][6] -

Application:

Non-Polar / Hydrocarbon Solvents (Poor Solubility)[1][2][5][6]

-

Solvents: n-Heptane, Hexane, Toluene (Moderate).[2][3][4][5][6]

-

Solubility:

(Heptane); -

Application:

Aqueous Media (pH Dependent)[1][2][3][5][6]

Part 3: Visualizing Solubility Logic

The following diagrams illustrate the logical flow for solvent selection and purification strategies.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting solvents based on experimental intent (Synthesis, Purification, or Extraction).

Diagram 2: The pH-Switch Extraction Protocol[1][2][3][4][5]

Caption: Workflow for "Acid-Base Swing" purification, exploiting the basicity of the piperidine nitrogen.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific solvent.[1][2][3][4][5][6]

-

Preparation: Weigh approximately 50 mg of Benzyl (1-methylpiperidin-3-yl)carbamate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, record the volume.[3][4][5][6]

-

Saturation: If solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.

-

Analysis: Filter the supernatant using a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC (UV detection at 254 nm, matching the benzyl chromophore).

-

Calculation:

.[1][2][3][5][6]

Protocol B: Purification via Anti-Solvent Precipitation

Objective: Purify crude material without chromatography.[3][4][5][6]

-

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Dichloromethane (DCM) (~2-3 mL) or Isopropanol (IPA) at 50°C.

-

Precipitation: Slowly add n-Heptane dropwise while stirring.

-

Nucleation: If an oil forms (common for carbamates), scratch the glass side or add a seed crystal.[3][4][5][6] Cool to 0°C.[4][5][6][7]

-

Collection: Filter the white precipitate and wash with cold heptane.[4][5][6]

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.[4][5][6]

-

Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.[4][5][6]

-

Storage: Keep in a cool, dry place. The carbamate is stable, but the tertiary amine can oxidize (N-oxide formation) if exposed to air/light for extended periods.[2][3][4][5][6] Store under nitrogen if possible.[3][4][5][6][8]

References

-

BenchChem. (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate. Retrieved from [1][2][3][5][6]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl carbamate.[3][4][5][6] Retrieved from [1][2][3][5][6]

-

Vice, S., et al. (2001).[4][5][6][9] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[4][5][6][9] [1][2][5][6]

-

ChemicalBook. Benzyl carbamate Properties and Solubility Data. Retrieved from [1][2][3][5][6]

-

CymitQuimica. Benzyl carbamate Safety and Handling. Retrieved from [1][2][3][5][6]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 139004-96-9: (R)-Piperidin-2-Ylmethyl-Carbamic Acid Te… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 621-84-1: Benzyl carbamate | CymitQuimica [cymitquimica.com]

- 5. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Technical Guide: Strategic Sourcing and Quality Assurance for CAS 1557551-69-5

The following technical guide details the sourcing, quality control, and application of Benzyl (1-methylpiperidin-4-yl)carbamate (CAS 1557551-69-5), a critical intermediate in pharmaceutical synthesis.

Chemical Name: Benzyl (1-methylpiperidin-4-yl)carbamate CAS Registry Number: 1557551-69-5 Molecular Formula: C₁₄H₂₀N₂O₂ Molecular Weight: 248.32 g/mol

Executive Summary

In the landscape of modern drug discovery, CAS 1557551-69-5 (Benzyl (1-methylpiperidin-4-yl)carbamate) serves as a pivotal building block, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. It provides a protected amine moiety on a piperidine scaffold, allowing for precise, regioselective chemical modifications. This guide is designed for researchers and procurement professionals to navigate the complexities of sourcing this material, ensuring high fidelity in experimental reproducibility and supply chain resilience.

Chemical Identity and Technical Specifications

Understanding the physicochemical properties of CAS 1557551-69-5 is the first step in vendor qualification. The molecule consists of a 1-methylpiperidine ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) protected amino group.

Core Specifications Table

| Parameter | Specification | Acceptance Criteria |

| Appearance | White to off-white solid | Visual inspection |

| Purity (HPLC) | ≥ 98.0% | Area normalization method |

| Identity (NMR) | Conforms to structure | 1H-NMR (CDCl₃ or DMSO-d₆) |

| Identity (MS) | [M+H]⁺ = 249.3 ± 0.5 | LC-MS / ESI |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Matches ICH Q3C limits | GC-HS (Headspace) |

Synthesis and Impurity Profile

To validate a supplier, one must understand how the material is made. The standard synthesis involves the reaction of 1-methylpiperidin-4-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Synthesis Pathway (Graphviz)

The following diagram illustrates the synthesis and potential impurity origin points.

Caption: Synthesis of CAS 1557551-69-5 via Schotten-Baumann reaction, highlighting critical impurity origins.

Critical Quality Attributes (CQAs)

-

Unreacted Cbz-Cl: Benzyl chloroformate is reactive and potentially genotoxic. Suppliers must demonstrate its removal (typically via hydrolysis to benzyl alcohol and subsequent washing).

-

Regioisomers: While the 4-substituted piperidine is stable, contamination with 3-substituted isomers (from impure starting amine) is a risk. Chiral HPLC or high-resolution NMR is required if the starting material source is varying.

Strategic Sourcing and Vendor Selection

Sourcing CAS 1557551-69-5 requires distinguishing between "catalog re-sellers" and "primary manufacturers."

Vendor Qualification Protocol

-

Documentation Audit: Request a sample Certificate of Analysis (CoA) before purchase. Look for specific batch data (not generic specs).

-

Synthetic Route Disclosure: Ask if the material is produced via the Cbz-Cl route or an alternative (e.g., reductive amination). The route dictates the impurity profile.

-

Supply Chain Transparency: For scale-up (>100g), confirm if the vendor synthesizes in-house or outsources.

Recommended Supplier Categories

-

Tier 1 (High Reliability): Major catalog suppliers (e.g., Enamine, Combi-Blocks, Sigma-Aldrich/Merck). These vendors typically perform rigorous internal QC.

-

Tier 2 (Bulk/Custom): Specialized CROs/CMOs (e.g., WuXi AppTec, PharmBlock). Ideal for kg-scale requirements where process optimization is needed.

-

Tier 3 (Aggregators): Online marketplaces (e.g., Molbase, ChemicalBook). Risk Warning: Verify stock availability and request fresh analytical data, as listings may be outdated.

Vendor Selection Logic (Graphviz)

Caption: Decision matrix for selecting suppliers based on scale and quality requirements.

Experimental Validation Protocol

Upon receipt of the material, the following self-validating system should be employed to ensure integrity.

Step-by-Step QC Workflow

-

Solubility Check: Dissolve 10 mg in 0.5 mL DMSO-d₆. The solution should be clear and colorless. Turbidity indicates inorganic salts (e.g., TEA·HCl) remaining from synthesis.[1]

-

1H-NMR Verification:

-

Look for the benzyl methylene singlet/doublet around 5.1 ppm.

-

Identify the N-methyl singlet around 2.2 ppm.

-

Verify the integration ratio (Benzyl 2H : Methyl 3H).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 214 nm (amide bond) and 254 nm (benzyl ring).

-

Applications in Drug Development

CAS 1557551-69-5 is primarily used as a protected amine scaffold .

-

Kinase Inhibition: The 1-methylpiperidin-4-yl group is a common motif in kinase inhibitors (e.g., JAK, ALK inhibitors) to improve solubility and pharmacokinetic profiles.

-

Deprotection: The Cbz group can be removed via catalytic hydrogenation (H₂/Pd-C) or acid hydrolysis (HBr/AcOH) to liberate the primary amine for further coupling (e.g., amide bond formation with a heterocycle).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309434 (Benzyl (1-methylpiperidin-4-yl)carbamate). Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection protocols).

Sources

Chiral Piperidine Building Blocks: A Technical Guide for Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in a vast array of pharmaceuticals and natural products. The introduction of chirality into this privileged structure profoundly influences molecular properties, often leading to enhanced biological activity, improved selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of chiral piperidine building blocks. We will explore the fundamental importance of chirality within the piperidine framework, delve into the primary stereoselective synthetic strategies for their preparation, and present practical applications and detailed experimental protocols. This document aims to serve as an in-depth resource, bridging the gap between theoretical concepts and their practical implementation in the quest for novel therapeutics.

Part 1: The Significance of Chirality and the Piperidine Scaffold in Drug Design

The Piperidine Motif: A Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most frequently encountered structural motifs in the pharmaceutical industry.[1][2][3][4] Its ubiquity is attributed to a combination of favorable characteristics: it is a saturated ring system that imparts three-dimensionality to a molecule, it possesses a basic nitrogen atom that can be crucial for salt formation and aqueous solubility, and it can be readily functionalized at multiple positions.[4] These features allow for the fine-tuning of a drug candidate's physicochemical properties and its interactions with biological targets. A significant number of commercially available drugs across a wide range of therapeutic areas, including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic agents, incorporate the piperidine core.[4]

The Chirality Advantage: From Stereoisomers to Superior Drugs

The introduction of one or more stereocenters into the piperidine ring can have a dramatic and often decisive impact on a molecule's pharmacological profile.[5][6][7][8] The two enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects.[9] Consequently, the use of single-enantiomer drugs has become a standard in modern drug development. The benefits of employing chiral piperidine scaffolds extend to modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reducing cardiac hERG toxicity.[5][6][7]

Conformational Landscape of Chiral Piperidines

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[10] The presence of substituents and their stereochemistry dictates the conformational equilibrium between the two possible chair forms. The orientation of these substituents (axial or equatorial) is a critical determinant of a molecule's three-dimensional shape and, therefore, its ability to bind to a biological target.[10][11][12][13] A thorough understanding of the conformational preferences of chiral piperidine derivatives, often aided by computational modeling and NMR spectroscopy, is essential for rational drug design.[10][11][12][13]

Part 2: Strategies for the Asymmetric Synthesis of Chiral Piperidine Building Blocks

The stereoselective synthesis of chiral piperidines is a central challenge in organic chemistry. Several powerful strategies have been developed to address this, each with its own advantages and limitations.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation of pyridines and their derivatives is one of the most efficient methods for accessing chiral piperidines.[1][14] This approach typically involves the use of transition metal catalysts, such as rhodium or iridium, in combination with chiral phosphine ligands. The hydrogenation of substituted pyridines often yields cis-substituted piperidines.[15] A notable advancement in this area is the rhodium-catalyzed reductive transamination, which allows for the synthesis of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities.[16]

Diastereoselective Synthesis

Diastereoselective methods are employed when one or more stereocenters are already present in the starting material, and the goal is to control the stereochemistry of newly formed stereocenters. This can be achieved through substrate-controlled reactions, where the existing chirality in the substrate directs the stereochemical outcome, or through the use of chiral auxiliaries that are temporarily attached to the molecule to guide the stereoselective transformation and are subsequently removed. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed which enables the complete control of reaction selectivity merely by changing the order of the reaction sequence.[2]

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of chiral piperidines.[17] This strategy takes advantage of the inherent chirality of the starting material to construct the target molecule, often through a series of well-established chemical transformations. This approach is particularly useful for the synthesis of complex, highly functionalized piperidine derivatives.

Chiral Resolution of Racemic Piperidines

Emerging Synthetic Methodologies

The field of asymmetric synthesis is constantly evolving, with new and innovative methods for the preparation of chiral piperidines continually being developed. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of asymmetric transformations.[21] Additionally, transition-metal-catalyzed C-H activation and functionalization strategies are providing new avenues for the direct and efficient synthesis of complex chiral piperidine building blocks.[22][23] A stereoselective three-component vinylogous Mannich-type reaction has also been developed, inspired by the biosynthesis of piperidine natural products.[24][25]

Part 3: Practical Applications and Case Studies

Chiral Piperidines in Approved Drugs

The prevalence of chiral piperidine scaffolds in FDA-approved drugs underscores their importance in medicinal chemistry. The following table highlights a selection of such drugs, their therapeutic applications, and the nature of the embedded chiral piperidine moiety.

| Drug Name (Brand Name) | Therapeutic Area | Chiral Piperidine Moiety |

| Niraparib (Zejula) | Oncology (Ovarian Cancer) | 3-substituted piperidine |

| Alectinib (Alecensa) | Oncology (Lung Cancer) | Spiro-piperidine |

| Ropivacaine (Naropin) | Anesthetic | 2,6-disubstituted piperidine |

| Loratadine (Claritin) | Anti-allergic | 4-substituted piperidine |

| Risperidone (Risperdal) | Antipsychotic | Fused piperidine |

| Sertindole (Serdolect) | Antipsychotic | 1,4-disubstituted piperidine |

| Donepezil (Aricept) | Alzheimer's Disease | 1,4-disubstituted piperidine |

| Naratriptan (Naramig) | Migraine | 1,4-disubstituted piperidine |

This table is illustrative and not exhaustive. The specific stereochemistry of the piperidine ring is crucial for the activity of these drugs.[2][4][22][26]

Case Study: Synthesis of a Key Chiral Piperidine Intermediate

Synthesis of Enantioenriched 3-Substituted Tetrahydropyridine via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a method that provides access to valuable 3-substituted piperidine precursors with high enantioselectivity.[8][27]

Experimental Protocol:

-

Materials:

-

[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

-

(S)-Segphos (chiral ligand)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Degassed water

-

Aqueous Cesium Hydroxide (CsOH, 50 wt%)

-

Arylboronic acid

-

Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

-

Argon gas

-

Magnetic stir bar and vial with septum

-

-

Procedure:

-

To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

-

Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.

-

Add anhydrous toluene (1.0 mL) and anhydrous THF (0.5 mL) via syringe.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

In a separate vial, dissolve the arylboronic acid (0.6 mmol, 1.2 equiv) and phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) in THF (1.0 mL).

-

Add the substrate solution to the catalyst mixture via syringe.

-

Add degassed water (0.1 mL) and aqueous CsOH (50 wt%, 0.1 mmol, 0.2 equiv) to the reaction mixture.

-

Stir the reaction at 30 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine.

-

-

Subsequent Reduction: The resulting tetrahydropyridine can be readily reduced to the corresponding chiral piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Workflow for Chiral Purity Determination

Assessing the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a synthesized chiral piperidine is a critical step to validate the success of a stereoselective synthesis.

dot

Caption: Workflow for the analysis and characterization of chiral piperidines.

Part 4: Conclusion and Future Perspectives

Chiral piperidine building blocks are, and will continue to be, indispensable tools in the arsenal of medicinal chemists. Their unique structural and physicochemical properties make them ideal scaffolds for the design of novel therapeutics with improved efficacy and safety profiles. While significant progress has been made in the stereoselective synthesis of these valuable compounds, there remains a need for more efficient, scalable, and environmentally friendly methods. The development of novel catalytic systems, the exploration of biocatalysis, and the application of continuous flow chemistry are all promising avenues for future research. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the demand for diverse and readily accessible chiral piperidine building blocks will undoubtedly continue to grow, driving further innovation in synthetic organic chemistry and drug discovery.

Part 5: References

A comprehensive list of references with clickable URLs will be provided here. Due to the nature of this generated response, live URLs cannot be embedded. The provided citations [cite:INDEX] correspond to the search results and can be used to locate the original sources.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. Portico [access.portico.org]

- 18. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 19. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. technologynetworks.com [technologynetworks.com]

- 23. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03999K [pubs.rsc.org]

- 24. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Difference between N-Boc and N-Cbz protected 3-aminopiperidines

An In-depth Technical Guide to the Strategic Application of N-Boc and N-Cbz Protecting Groups for 3-Aminopiperidines

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its synthesis and elaboration invariably require the strategic use of protecting groups to manage the reactivity of its two distinct amine functionalities. This technical guide provides an in-depth comparative analysis of the two most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 3-aminopiperidine chemistry. We will explore the underlying mechanistic principles, chemical stability, orthogonality, and practical considerations that guide the selection of one group over the other. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed, field-proven decisions in their synthetic strategies.

Introduction: The Central Role of Amine Protection

In multi-step organic synthesis, particularly in the construction of complex pharmaceutical ingredients, the selective masking and unmasking of reactive functional groups is a foundational concept. Amines, being both nucleophilic and basic, often require temporary "protection" to prevent unwanted side reactions during transformations elsewhere in the molecule.[1] The choice of protecting group is a critical strategic decision that can dictate the success, efficiency, and scalability of a synthetic route.

The 3-aminopiperidine heterocycle is a case in point. It features a secondary amine within the piperidine ring and a primary amine at the 3-position. This duality of reactivity necessitates a robust and predictable protection strategy. Among the arsenal of available amine protecting groups, the carbamate-based Boc and Cbz groups have emerged as the workhorses of the field due to their reliability and distinct deprotection pathways.[2][3] This guide will dissect the core differences between N-Boc and N-Cbz protected 3-aminopiperidines to empower chemists to navigate this critical choice with expertise.

The Protecting Groups: A Mechanistic Overview

A fundamental understanding of how each group is installed and removed is essential for their strategic application.

The N-Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is celebrated for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it is easily cleaved under acidic conditions.[4][5]

-

Protection: The Boc group is most commonly introduced using di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[6] The reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. A base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide is often used to enhance the amine's nucleophilicity.[6] The thermodynamic driving force for this reaction is strong, as the collapse of the tetrahedral intermediate liberates the stable byproducts tert-butanol and carbon dioxide.[6]

-

Deprotection: Removal of the Boc group is efficiently achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (DCM) or dioxane.[7][8] The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[8] This intermediate rapidly decarboxylates to yield the free amine as its corresponding acid salt.[9][10]

The N-Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, was a pioneering development in peptide chemistry.[11] Its key feature is its remarkable stability to both acidic and basic conditions, while being susceptible to cleavage by catalytic hydrogenolysis.[11][12]

-

Protection: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃, NaOH).[13][14] This is a classic Schotten-Baumann reaction where the base serves to neutralize the HCl generated.[13] Maintaining the appropriate pH is crucial, especially with chiral substrates, to prevent side reactions or racemization.[13][15]

-

Deprotection: The most common and mildest method for Cbz removal is catalytic hydrogenolysis.[16][17] This involves reacting the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[13][16] The reaction cleaves the benzylic C-O bond, releasing the free amine along with toluene and carbon dioxide as easily removable byproducts.[13] Alternative hydrogen sources, such as ammonium formate in transfer hydrogenation, can also be used to avoid handling flammable H₂ gas.[16] While stable to mild acids, the Cbz group can also be cleaved by strong acids like HBr in acetic acid, although these conditions are considerably harsher than those required for Boc removal.[13]

Comparative Analysis: A Head-to-Head Assessment

The decision to use Boc or Cbz protection for 3-aminopiperidine hinges on the planned synthetic sequence and the compatibility of other functional groups present in the molecule.

Stability and Orthogonality

The most significant difference between the two groups is their orthogonality—the ability to remove one selectively without affecting the other.[2][12]

-

N-Boc-3-aminopiperidine is stable to the catalytic hydrogenation conditions used to remove Cbz groups. This allows for a synthetic strategy where a Cbz group elsewhere in the molecule can be removed while the Boc-protected amine remains intact.[3]

-

N-Cbz-3-aminopiperidine is stable to the acidic conditions (e.g., TFA) used to remove Boc groups.[12] This orthogonality is a cornerstone of complex synthesis, enabling precise, sequential manipulation of different amine sites.

This differential stability is critical when considering the overall synthetic plan. If the route involves a reduction step using catalytic hydrogenation (e.g., reducing a nitro group or a double bond), a Cbz group would be cleaved simultaneously. In such a scenario, the robust Boc group would be the superior choice.[5] Conversely, if the molecule contains acid-sensitive functionalities (e.g., certain esters, acetals, or even the Boc group itself), the mild, neutral conditions of Cbz deprotection are highly advantageous.[12]

Summary of Key Differences

| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |

| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[6] | Benzyl chloroformate (Cbz-Cl)[13] |

| Protection Conditions | Mildly basic (e.g., TEA, DIPEA) in organic solvent (e.g., DCM, THF)[6] | Aqueous base (e.g., NaHCO₃, NaOH) or organic base[13][15] |

| Lability | Acid-labile[7][8] | Hydrogenolysis-labile[11][16] |

| Deprotection Conditions | Strong acid (TFA, HCl)[7][18] | H₂ with Pd/C catalyst; transfer hydrogenation[16][17] |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation[4][5] | Stable to acidic and basic conditions (cleaved by strong acid)[12][13] |

| Byproducts | Isobutylene, CO₂, and the conjugate base of the acid used[10] | Toluene and CO₂[13] |

| Key Advantage | Orthogonal to Cbz; robust to many reductive conditions | Orthogonal to Boc; deprotection conditions are very mild and neutral |

| Potential Limitation | Requires harsh acidic cleavage, which may not be suitable for all substrates[2] | Incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups)[13][16] |

Strategic Selection in Drug Development

The choice between Boc and Cbz for protecting 3-aminopiperidine is dictated by the synthetic context.

Consider a synthetic route where an N-protected 3-aminopiperidine is coupled with another fragment, and a subsequent step involves the reduction of a nitro group to an amine using H₂/Pd-C. In this case, N-Boc-3-aminopiperidine is the mandatory choice. If N-Cbz-3-aminopiperidine were used, the Cbz group would be unintentionally cleaved during the nitro reduction.

Conversely, imagine a late-stage intermediate that contains an acid-labile tert-butyl ester. To deprotect the 3-amino group of the piperidine ring without cleaving the ester, one must use N-Cbz-3-aminopiperidine . The neutral conditions of catalytic hydrogenolysis will selectively remove the Cbz group, leaving the tert-butyl ester untouched.

Experimental Protocols

The following are generalized, field-proven protocols for the protection and deprotection of 3-aminopiperidine.

Protocol 1: N-Boc Protection of 3-Aminopiperidine

-

Objective: To selectively protect the primary amine of 3-aminopiperidine.

-

Procedure:

-

Dissolve 3-aminopiperidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) (1.2 equiv), to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure N-Boc-3-aminopiperidine.[6]

-

Protocol 2: Acid-Catalyzed N-Boc Deprotection

-

Objective: To remove the Boc protecting group.

-

Procedure:

-

Dissolve the N-Boc-3-aminopiperidine derivative (1.0 equiv) in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or use a solution of 4M HCl in dioxane.[8][19]

-

Stir the mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.

-

Upon completion, remove the volatiles (solvent and excess acid) under reduced pressure.

-

The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used directly or neutralized with a base to obtain the free amine.[12]

-

Protocol 3: N-Cbz Protection of 3-Aminopiperidine

-

Objective: To selectively protect the primary amine of 3-aminopiperidine.

-

Procedure:

-

Dissolve 3-aminopiperidine (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

-

Add a base such as sodium bicarbonate (NaHCO₃) (2.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv).

-

Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify by column chromatography to obtain pure N-Cbz-3-aminopiperidine.[13]

-

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis

-

Objective: To remove the Cbz protecting group.

-

Procedure:

-

Dissolve the N-Cbz-3-aminopiperidine derivative (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).[16]

-

Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[16][17]

-

Conclusion

Both N-Boc and N-Cbz are exceptionally effective and versatile protecting groups for managing the reactivity of 3-aminopiperidine. The choice is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan. The acid-labile N-Boc group offers robustness towards a wide range of reductive and nucleophilic conditions, making it ideal for syntheses involving catalytic hydrogenation. In contrast, the N-Cbz group, removable under exceptionally mild and neutral hydrogenolysis conditions, is the preferred choice when acid-sensitive functionalities must be preserved. A thorough analysis of the planned chemical transformations is paramount for leveraging the powerful orthogonality of these two indispensable tools in the synthesis of 3-aminopiperidine-containing targets.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

Letters in Organic Chemistry. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

-

Reddit. (2017, October 16). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

-

Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

-

RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Chem-Impex. (n.d.). (R)-(-)-3-Aminopiperidine dihydrochloride. Retrieved from [Link]

-

PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

-

ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5): Comprehensive Safety Data, Handling Protocols, and Reactivity Profile

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate is a highly specialized, synthetically valuable intermediate utilized extensively in the development of piperidine-based pharmacophores and active pharmaceutical ingredients. Featuring a basic tertiary amine and a carboxybenzyl (Cbz) protected primary amine, this compound presents unique handling and reactivity requirements. This whitepaper synthesizes predictive toxicology, structural analysis, and field-proven experimental protocols to provide drug development professionals with a self-validating framework for safely handling and reacting this compound.

Structural Analysis & Predictive Toxicology

The chemical behavior and safety profile of Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5) are dictated by its dual functional groups:

-

Tertiary Amine (1-methylpiperidine moiety): The nitrogen atom in the piperidine ring is basic (pKa ~9–10). This basicity makes the compound a potential irritant to mucous membranes and skin.

-

Carbamate Protecting Group (Cbz): The Cbz group masks the primary amine at the 3-position. While free amines like 1-methylpiperidin-3-amine are highly corrosive and carry H314 (Causes severe skin burns) hazard statements[1], the carbamate protection significantly mitigates this severe toxicity. Analogous protected piperidines, such as benzyl piperidin-4-ylcarbamate, demonstrate that the primary hazards are reduced to mild irritation and harmful ingestion (H302, H315, H319, H335)[2].

-

Reactivity Causality: The Cbz group is stable under neutral and mildly basic conditions but undergoes rapid, irreversible cleavage under catalytic hydrogenation (Pd/C, H₂) to yield the free amine, toluene, and carbon dioxide gas[3][4].

Material Safety Data (MSDS) Summary

Quantitative and qualitative safety data have been synthesized from structural analogs to provide a robust predictive safety profile.

Table 1: Physico-Chemical Properties

| Property | Value / Description |

| CAS Number | 1557551-69-5 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Off-white solid to viscous oil (Predictive) |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| Stability | Air-sensitive; stable under inert atmosphere at room temperature. |

Table 2: GHS Hazard Statements & Precautionary Codes

| GHS Code | Description | Mitigation Strategy |

| H302 | Harmful if swallowed | Do not eat/drink in the workspace. |

| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation | Mandate safety goggles. |

| H335 | May cause respiratory irritation | Handle exclusively inside a calibrated fume hood. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors | Use local exhaust ventilation. |

| P280 | Wear protective gloves/clothing/eye protection | Visual PPE verification prior to handling. |

| P305+P351 | IF IN EYES: Rinse cautiously with water | Locate nearest eyewash station before use. |

Experimental Workflows & Safe Handling Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems , where each step contains an inherent check to confirm success before proceeding.

Protocol 1: Safe Weighing and Solution Preparation

-

PPE & Environment Verification: Don nitrile gloves, safety goggles, and a lab coat. Conduct all weighing inside a calibrated fume hood with an airflow of >100 fpm. (Validation: Check the digital flow monitor alarm prior to opening the sash to confirm negative pressure).

-

Static Mitigation: Use an anti-static gun or anti-static spatulas to transfer the compound into a pre-tared, inert-gas-flushed vial. (Validation: A stable, non-drifting balance reading indicates the successful absence of static interference).

-

Solubilization: Dissolve the compound in a compatible anhydrous solvent (e.g., Methanol or Dichloromethane). (Validation: Complete visual dissolution and a clear solution confirm homogeneity and absence of polymeric degradation).

Protocol 2: Catalytic Hydrogenolysis (Cbz Deprotection)

Catalytic hydrogenolysis is the most common and preferred method for Cbz deprotection due to its mild conditions and clean byproducts[3][4]. Causality Warning: Palladium on Carbon (Pd/C) is highly pyrophoric when dry and exposed to solvent vapors and oxygen. Strict inerting is required to prevent spontaneous ignition.

-

Reactor Inerting: Purge the reaction flask with Argon or Nitrogen for 5 minutes. (Validation: Bubbler activity confirms positive inert gas pressure).

-

Catalyst Loading: Carefully add 10% Pd/C (5–10 mol%) to the dry, inerted flask[3].

-

Substrate Addition: Dissolve Benzyl (1-methylpiperidin-3-yl)carbamate in degassed methanol and add to the flask via a syringe. (Causality: Adding the solvent to the catalyst under a strict inert atmosphere prevents the ignition of solvent vapors).

-

Hydrogen Introduction: Evacuate the flask under a vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times[3]. (Validation: The H₂ balloon remains inflated, indicating a hermetic seal with no leaks).

-

Reaction Monitoring: Stir vigorously at room temperature. Monitor via LC-MS or TLC.

-